molecular formula C24H22FN3O3S B2376588 2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[3-(propan-2-yl)phenyl]acetamide CAS No. 1260989-03-4

2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[3-(propan-2-yl)phenyl]acetamide

Cat. No. B2376588
CAS RN: 1260989-03-4
M. Wt: 451.52
InChI Key: BDQRVEKSXLFLRE-UHFFFAOYSA-N
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Description

2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[3-(propan-2-yl)phenyl]acetamide is a useful research compound. Its molecular formula is C24H22FN3O3S and its molecular weight is 451.52. The purity is usually 95%.
BenchChem offers high-quality 2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[3-(propan-2-yl)phenyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[3-(propan-2-yl)phenyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-one, which is synthesized from 4-fluoro-3-methylbenzoic acid and 2-amino-4,5-dioxothiazole. The second intermediate is N-(3-(propan-2-yl)phenyl)acetamide, which is synthesized from 3-(propan-2-yl)aniline and acetic anhydride. These two intermediates are then coupled using standard peptide coupling chemistry to form the final product.", "Starting Materials": [ "4-fluoro-3-methylbenzoic acid", "2-amino-4,5-dioxothiazole", "3-(propan-2-yl)aniline", "acetic anhydride", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)", "diisopropylethylamine (DIPEA)", "dimethylformamide (DMF)", "dichloromethane (DCM)", "ethyl acetate", "methanol", "triethylamine (TEA)", "sodium bicarbonate (NaHCO3)", "sodium chloride (NaCl)", "water" ], "Reaction": [ "Synthesis of 3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-one:", "- Dissolve 4-fluoro-3-methylbenzoic acid (1.0 equiv) and 2-amino-4,5-dioxothiazole (1.2 equiv) in DMF.", "- Add DIPEA (2.0 equiv) and stir the reaction mixture at room temperature for 24 hours.", "- Pour the reaction mixture into water and extract with DCM.", "- Wash the organic layer with water, brine, and dry over Na2SO4.", "- Concentrate the solution and purify the crude product by column chromatography to obtain the intermediate.", "Synthesis of N-(3-(propan-2-yl)phenyl)acetamide:", "- Dissolve 3-(propan-2-yl)aniline (1.0 equiv) in DCM.", "- Add acetic anhydride (1.2 equiv) and TEA (2.0 equiv) and stir the reaction mixture at room temperature for 24 hours.", "- Pour the reaction mixture into water and extract with DCM.", "- Wash the organic layer with water, brine, and dry over Na2SO4.", "- Concentrate the solution and purify the crude product by column chromatography to obtain the intermediate.", "Coupling of the Intermediates:", "- Dissolve the two intermediates in DMF.", "- Add DCC (1.2 equiv) and NHS (1.2 equiv) and stir the reaction mixture at room temperature for 24 hours.", "- Filter the reaction mixture to remove the dicyclohexylurea byproduct.", "- Concentrate the solution and purify the crude product by column chromatography to obtain the final product." ] }

CAS RN

1260989-03-4

Product Name

2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[3-(propan-2-yl)phenyl]acetamide

Molecular Formula

C24H22FN3O3S

Molecular Weight

451.52

IUPAC Name

2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(3-propan-2-ylphenyl)acetamide

InChI

InChI=1S/C24H22FN3O3S/c1-14(2)16-5-4-6-17(12-16)26-21(29)13-27-20-9-10-32-22(20)23(30)28(24(27)31)18-7-8-19(25)15(3)11-18/h4-12,14H,13H2,1-3H3,(H,26,29)

InChI Key

BDQRVEKSXLFLRE-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NC4=CC=CC(=C4)C(C)C)F

solubility

not available

Origin of Product

United States

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